![molecular formula C20H18F3N5 B6447464 2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}quinoxaline CAS No. 2548975-55-7](/img/structure/B6447464.png)
2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned appears to contain several interesting functional groups, including a pyridine ring, a trifluoromethyl group, and a quinoxaline moiety. These groups are often found in biologically active molecules and could potentially confer interesting properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would likely exhibit aromaticity due to the pyridine and quinoxaline moieties, and the trifluoromethyl group would add a degree of electronegativity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine and quinoxaline rings, as well as the trifluoromethyl group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, while the nitrogen-containing rings could potentially allow for hydrogen bonding .Scientific Research Applications
Fungicidal Activity
The compound’s structure suggests potential fungicidal properties. Researchers have synthesized derivatives based on this template, and some of these compounds exhibit excellent fungicidal activity . Further investigations into their mechanisms of action and specific targets could lead to novel antifungal agents.
Antifibrotic Agents
Fibrosis, characterized by excessive collagen deposition, occurs in various tissues and organs. Compounds that inhibit collagen synthesis are valuable in treating fibrotic conditions. Here’s how 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid may contribute:
Liver Fibrosis: Inhibitors of collagen synthesis, such as sorafinib and N2,N4-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide (HOE-077), have been effective in reducing collagen deposition in liver fibrosis models . Investigating this compound’s impact on hepatic stellate cells (major collagen producers) could provide insights.
Keloid Fibroblasts: Ethyl 3,4-dihydroxybenzoate and other inhibitors have shown promise in inhibiting collagen synthesis in keloid fibroblasts . Exploring the effects of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid in similar contexts could be valuable.
Chemical Biology and Drug Discovery
Researchers can use 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid as a scaffold for designing novel compounds. By modifying its functional groups, they can create analogs with specific properties for drug development .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5/c21-20(22,23)14-5-6-18(25-9-14)27-11-13-7-8-28(17(13)12-27)19-10-24-15-3-1-2-4-16(15)26-19/h1-6,9-10,13,17H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTARWQONNPXTKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}quinoxaline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.